molecular formula C9H7F6N3O2S B12513356 N-(Aminoiminomethyl)-3,5-Bis(Trifluoromethyl)-Benzenesulfonamide

N-(Aminoiminomethyl)-3,5-Bis(Trifluoromethyl)-Benzenesulfonamide

Cat. No.: B12513356
M. Wt: 335.23 g/mol
InChI Key: CQFFZUZVRWHAKV-UHFFFAOYSA-N
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Description

N’-amino-N-[3,5-bis(trifluoromethyl)benzenesulfonyl]methanimidamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonyl group attached to a benzene ring, which is further substituted with trifluoromethyl groups, making it highly reactive and useful in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-amino-N-[3,5-bis(trifluoromethyl)benzenesulfonyl]methanimidamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with suitable reagents under controlled conditions. One common method includes the use of palladium-catalyzed reactions to introduce the trifluoromethyl groups onto the benzene ring . The reaction is carried out in an autoclave with ethyl acetate as the solvent and palladium-carbon as the catalyst, under hydrogen pressure at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity N’-amino-N-[3,5-bis(trifluoromethyl)benzenesulfonyl]methanimidamide .

Chemical Reactions Analysis

Types of Reactions

N’-amino-N-[3,5-bis(trifluoromethyl)benzenesulfonyl]methanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinyl or sulfhydryl derivatives .

Mechanism of Action

The mechanism by which N’-amino-N-[3,5-bis(trifluoromethyl)benzenesulfonyl]methanimidamide exerts its effects involves its ability to interact with various molecular targets. The trifluoromethyl groups enhance its reactivity, allowing it to form stable complexes with enzymes and receptors. This interaction can inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-amino-N-[3,5-bis(trifluoromethyl)benzenesulfonyl]methanimidamide stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring high selectivity and efficiency .

Properties

Molecular Formula

C9H7F6N3O2S

Molecular Weight

335.23 g/mol

IUPAC Name

N-amino-N'-[3,5-bis(trifluoromethyl)phenyl]sulfonylmethanimidamide

InChI

InChI=1S/C9H7F6N3O2S/c10-8(11,12)5-1-6(9(13,14)15)3-7(2-5)21(19,20)18-4-17-16/h1-4H,16H2,(H,17,18)

InChI Key

CQFFZUZVRWHAKV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N=CNN)C(F)(F)F

Origin of Product

United States

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